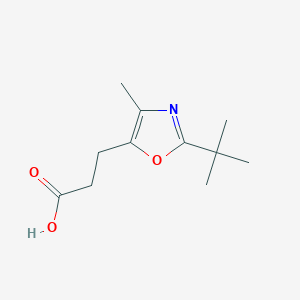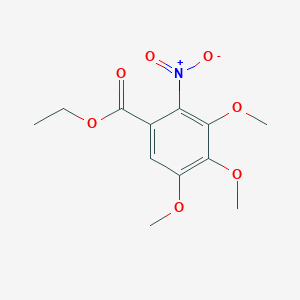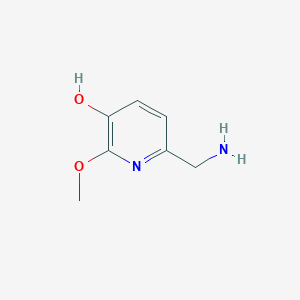
6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a quinoline core, a piperidine ring, and various functional groups such as a fluoro, methoxy, and sulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonylation: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Piperidine Ring Formation: The piperidine ring can be formed through a nucleophilic substitution reaction involving piperidine and an appropriate leaving group on the quinoline core.
Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield deoxygenated derivatives.
Aplicaciones Científicas De Investigación
6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-3-[(4-fluorophenyl)sulfonyl]-4-[4-(methoxymethyl)piperidin-1-yl]quinoline
- 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine
Uniqueness
6-FLUORO-4-(3-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro and sulfonyl groups enhance its reactivity and potential for therapeutic applications, distinguishing it from similar compounds .
Propiedades
IUPAC Name |
[6-fluoro-4-(3-methoxyphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-29-16-6-5-7-17(13-16)30(27,28)21-18-12-15(23)8-9-20(18)24-14-19(21)22(26)25-10-3-2-4-11-25/h5-9,12-14H,2-4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYCTFVAZHJMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-propylbenzene-1-sulfonamide](/img/structure/B2722415.png)




amino}benzoic acid](/img/structure/B2722422.png)

![N-(1-cyanocyclohexyl)-2-({1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)propanamide](/img/structure/B2722424.png)

![6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline](/img/structure/B2722426.png)
![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/new.no-structure.jpg)
![5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole](/img/structure/B2722434.png)

